molecular formula C13H19NO B2384794 3-(4-Methoxyphenyl)-4-methylpiperidine CAS No. 1529147-63-4

3-(4-Methoxyphenyl)-4-methylpiperidine

Cat. No.: B2384794
CAS No.: 1529147-63-4
M. Wt: 205.301
InChI Key: UCCQBWFBKQDRLG-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-4-methylpiperidine is an organic compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their pharmacological properties. The presence of a methoxy group on the phenyl ring and a methyl group on the piperidine ring makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-4-methylpiperidine can be achieved through several methods. One common approach involves the Mannich reaction, where p-anisaldehyde (4-methoxybenzaldehyde) is condensed with acetone and ammonium acetate to form the intermediate 2,6-bis(4-methoxyphenyl)piperidin-4-one. This intermediate is then methylated to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving the use of catalysts and controlled reaction environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-4-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

3-(4-Methoxyphenyl)-4-methylpiperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in the amine structure.

    4-Methoxyamphetamine: Similar in structure but contains an amphetamine backbone.

    4-Methoxyphenylpiperazine: Contains a piperazine ring instead of a piperidine ring.

Uniqueness

3-(4-Methoxyphenyl)-4-methylpiperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties.

Biological Activity

3-(4-Methoxyphenyl)-4-methylpiperidine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and biological effects, particularly focusing on its role as a choline transporter inhibitor and its implications in treating various disorders.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound involves several chemical processes that have been optimized over time. Initial studies have focused on developing derivatives with improved potency and selectivity for biological targets.

  • Synthesis Method : The compound can be synthesized through a multi-step process involving the reaction of piperidine derivatives with methoxyphenyl substituents. For instance, the synthesis of related compounds has been reported using palladium-catalyzed reactions, which enhance yield and purity .
  • Structure-Activity Relationships : Research indicates that modifications to the piperidine ring and the introduction of various substituents significantly affect the compound's biological activity. For example, the presence of a methoxy group at the para position of the phenyl ring has been shown to enhance binding affinity to choline transporters .

Choline Transporter Inhibition

One of the primary biological activities attributed to this compound is its role as an inhibitor of the presynaptic choline transporter (CHT). This inhibition has implications for neurotransmitter regulation, particularly acetylcholine, which is crucial for various physiological functions.

  • Potency : Studies have demonstrated that this compound exhibits non-competitive inhibition of CHT, with significant effects observed at both low (100 nM) and high (10 μM) concentrations of choline .
  • Selectivity : The compound has shown low potential for human cytochrome P450 inhibition, indicating a favorable pharmacokinetic profile for further development as a therapeutic agent .

Case Studies

  • Obesity Treatment : In vivo studies have explored the potential of compounds related to this compound in managing obesity. For instance, selective agonists targeting melanocortin receptors have demonstrated weight loss effects in animal models, suggesting that similar mechanisms may be exploitable with this compound .
  • Neuropharmacological Effects : The compound's ability to modulate neurotransmitter systems positions it as a candidate for treating mood disorders and cognitive dysfunctions. Its impact on neuropeptide Y receptors has also been investigated, linking it to potential therapeutic applications in anxiety and depression .

Comparative Analysis

The following table summarizes key findings related to this compound compared to other similar compounds:

CompoundCHT InhibitionSelectivity for CYP450Solubility in PBSBrain:Plasma Ratio
This compoundHighLow98.2 μM0.28
ML352 (related analog)PotentLowNot specifiedNot specified
RM-493 (MC4R agonist)ModerateModerateNot specifiedNot specified

Properties

IUPAC Name

3-(4-methoxyphenyl)-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10-7-8-14-9-13(10)11-3-5-12(15-2)6-4-11/h3-6,10,13-14H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCQBWFBKQDRLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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